N–N Hydrazine Bond Confers Distinct Conformational Rigidity vs. Pipecolic Acid and Proline in Peptide Backbones
Piperazic acid (the free base of this hydrochloride) is a cyclic hydrazino acid whose endocyclic N–N bond produces a unique trans amide propensity in peptide chains that is distinct from proline. The N-amino backbone modification has been shown to modulate peptidyl prolyl amide conformations and result in faster amide isomerization compared to proline, as demonstrated by NMR spectroscopy, DFT calculations, and NBO analyses [1]. This contrasts with pipecolic acid (piperidine-2-carboxylic acid), which exhibits a high cis amide population in certain contexts [2]. Piperazic acids are described as 'rigid proline equivalents' with behavior that 'should be quite useful for the creation and study of peptide turn mimics' [3]. The hydrochloride salt form (target compound) provides the same conformational properties with enhanced handling and solubility characteristics for solution-phase peptide synthesis.
| Evidence Dimension | Conformational preference (amide bond geometry) and isomerization kinetics in peptide backbones |
|---|---|
| Target Compound Data | Piperazic acid: strong trans amide propensity; faster amide isomerization kinetics vs. proline (NMR, DFT, NBO analyses) [1] |
| Comparator Or Baseline | Proline: established cis/trans equilibrium; slower isomerization. Pipecolic acid: high cis amide population [2] |
| Quantified Difference | Qualitatively distinct trans/cis population distribution driven by N-amination; isomerization rate acceleration demonstrated experimentally via NMR [1] |
| Conditions | Residue model systems analyzed by NMR spectroscopy, DFT calculations, and Natural Bond Orbital (NBO) analyses [1] |
Why This Matters
For peptide medicinal chemists, the distinct conformational preference of the piperazic acid scaffold directly impacts the 3D structure and target binding of designed peptide therapeutics, making generic substitution with proline or pipecolic acid structurally invalid.
- [1] Elbatrawi Y. Total Synthesis and Conformational Analysis of Cyclic Hydrazino Acid Natural Products and Peptidomimetics. Doctoral Dissertation, University of Notre Dame. 2021. Available at: https://curate.nd.edu/articles/thesis/24737325/1 View Source
- [2] Semantic Scholar. Synthesis of Enantiopure ε-Oxapipecolic Acid: In contrast to pipecolic acid, which exhibits a high cis amide population. 2020. View Source
- [3] Ciufolini MA, Xi N. Synthesis, chemistry and conformational properties of piperazic acids. Chemical Society Reviews. 1998;27(6):437-445. doi:10.1039/a827437z View Source
